Flupirtine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

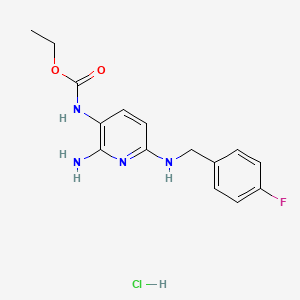

Structure

3D Structure of Parent

Propiedades

Número CAS |

33400-45-2 |

|---|---|

Fórmula molecular |

C15H18ClFN4O2 |

Peso molecular |

340.78 g/mol |

Nombre IUPAC |

ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]-3-pyridinyl]carbamate;hydrochloride |

InChI |

InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H |

Clave InChI |

WBAZQELGBFQHPE-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl |

Otros números CAS |

33400-45-2 |

Sinónimos |

D 9998 D-9998 ethyl 2-amino-6-((p-fluorobenzyl)amino)-3-pyridinecarbamate flupirtin maleate flupirtine flupirtine maleate (1:1) Katadolon |

Origen del producto |

United States |

Foundational & Exploratory

Flupirtine Hydrochloride: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that exhibits a unique multi-target mechanism of action, distinguishing it from traditional pain management therapeutics like NSAIDs and opioids.[1][2] This technical guide provides an in-depth exploration of the core molecular pharmacology of flupirtine hydrochloride. Its primary mode of action is the activation of Kv7 (KCNQ) voltage-gated potassium channels, leading to neuronal hyperpolarization and stabilization of the resting membrane potential.[2][3] This foundational effect subsequently produces an indirect antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4] Furthermore, flupirtine positively modulates GABA-A receptors, contributing to its overall profile of reduced neuronal excitability.[5][6] This document details these mechanisms, presents quantitative pharmacological data, outlines typical experimental protocols for their investigation, and provides visual representations of the key pathways and workflows.

Primary Mechanism: Selective Neuronal Potassium Channel Opener (SNEPCO)

The principal mechanism underlying flupirtine's therapeutic effects is its function as a Selective Neuronal Potassium Channel Opener (SNEPCO).[3][7] Flupirtine is a pan-agonist of Kv7.2-Kv7.5 channel subtypes, which are responsible for generating the M-current, a critical regulator of neuronal excitability.[8][9]

By binding to and activating these channels, flupirtine facilitates an efflux of potassium ions (K+) from the neuron.[2] This outward flow of positive charge results in hyperpolarization of the neuronal membrane, making it more difficult to reach the threshold required for action potential generation.[2][10] This stabilization of the resting membrane potential effectively dampens neuronal firing, which is a key factor in the transmission of nociceptive signals and in conditions of neuronal hyperexcitability.[3][10]

Signaling Pathway: Kv7 Activation and Neuronal Hyperpolarization

Caption: Flupirtine activates Kv7 channels, leading to K+ efflux and neuronal hyperpolarization.

Secondary Mechanisms of Action

Flupirtine's primary action on Kv7 channels instigates further downstream and parallel effects on other key neurotransmitter systems.

Indirect NMDA Receptor Antagonism

Flupirtine functions as a weak, indirect antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][8] Binding studies have shown that flupirtine does not have a significant affinity for the characterized binding sites on the NMDA receptor complex.[5][11] Instead, the antagonism is primarily a functional consequence of Kv7 channel activation. The resulting membrane hyperpolarization enhances the voltage-dependent block of the NMDA receptor channel by magnesium ions (Mg2+), which are naturally present in the extracellular space.[12] At a hyperpolarized state, the electrostatic attraction for Mg2+ within the channel pore is increased, thus inhibiting ion flux even in the presence of agonists like glutamate (B1630785) and glycine.

Some evidence also suggests a possible interaction with the redox site of the NMDA receptor, but this is considered a much weaker component of its action.[5] The concentrations required for direct NMDA antagonism are significantly higher than those achieved during clinical use, indicating this is not the primary therapeutic mechanism.[12][13]

Positive Allosteric Modulation of GABA-A Receptors

Flupirtine also modulates the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[5][6] It acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's response to GABA.[4] This potentiation of GABA-ergic inhibition contributes to the overall reduction in neuronal excitability.[6]

Studies indicate that flupirtine's effect on GABA-A receptors is subtype-selective, showing a preference for δ-subunit-containing receptors, which are often located extrasynaptically and mediate tonic inhibition.[7][14][15] In dorsal root ganglion (DRG) neurons, flupirtine has been shown to lower the EC50 for GABA-induced currents.[4]

Signaling Pathway: Indirect NMDA Antagonism and GABA-A Modulation

Caption: Flupirtine's secondary effects: indirect NMDA antagonism and GABA-A receptor modulation.

Quantitative Pharmacological Data

The following tables summarize key quantitative metrics for flupirtine's interaction with its molecular targets.

| Target | Parameter | Value | Cell System/Assay | Reference |

| Kv7 Channels | ||||

| Kv7.2/7.3 | EC₅₀ | 3.6 µM | HEK293 cells | [8] |

| GABA-A Receptors | ||||

| Native (DRG Neurons) | EC₅₀ | 21 µM (enhancement) | Primary culture of rat dorsal root ganglion neurons | [4] |

| Native (Hippocampal) | EC₅₀ | 13 µM (enhancement) | Primary culture of rat hippocampal neurons | [4] |

| NMDA Receptors | ||||

| Native (Cortical) | IC₅₀ | 182.1 ± 12.1 µM | Cultured rat superior colliculus neurons | [12][13] |

DRG: Dorsal Root Ganglion

Experimental Protocols

The characterization of flupirtine's mechanism of action relies heavily on electrophysiological techniques, particularly whole-cell patch-clamp recording.

Generalized Whole-Cell Voltage-Clamp Protocol

This protocol provides a framework for studying the effects of flupirtine on ion channels in cultured neurons or heterologous expression systems (e.g., HEK293 or CHO cells).

-

Cell Preparation: Culture cells on glass coverslips. For studies on specific recombinant channels (e.g., Kv7.2/7.3), transfect cells with the appropriate channel subunit DNA 24-48 hours prior to recording.

-

Solution Preparation:

-

Recording Procedure:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[1]

-

Transfer a coverslip with cells to a recording chamber on an inverted microscope and perfuse with external solution.

-

Using a micromanipulator, approach a target cell with the recording pipette while applying positive pressure.

-

Upon contact with the cell membrane, release pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration.

-

Clamp the membrane potential at a desired holding potential (e.g., -90 mV for Kv7 channels).[1]

-

-

Data Acquisition and Analysis:

-

For Kv7 Channels: Apply depolarizing voltage steps (e.g., from -100 mV to +40 mV) to elicit channel opening and record the resulting currents.[1] To assess flupirtine's effect, apply the compound via the perfusion system and repeat the voltage protocol. Analyze the shift in the voltage-dependence of activation.

-

For GABA-A Receptors: Hold the cell at -70 mV. Apply GABA at a fixed concentration (e.g., its EC₂₀) to elicit a baseline current. Co-apply flupirtine with GABA to measure the potentiation of the current.[4]

-

For NMDA Receptors: Hold the cell at a depolarized potential (e.g., -40 mV) to relieve Mg2+ block, or use Mg2+-free external solution. Apply NMDA/glycine to evoke a current and assess the inhibitory effect of high concentrations of flupirtine.[13][17]

-

Experimental Workflow: Patch-Clamp Analysis

Caption: A typical workflow for a whole-cell patch-clamp experiment studying flupirtine's effects.

Conclusion

The core mechanism of action of this compound is multifaceted, centered on its primary role as a Kv7 potassium channel opener. This action directly reduces neuronal excitability and is the foundation for its secondary effects, namely the indirect functional antagonism of NMDA receptors and the positive allosteric modulation of GABA-A receptors. This unique pharmacological profile, distinct from both opioids and NSAIDs, provides a comprehensive approach to dampening the neuronal hyperexcitability that underlies various pain states. Understanding these detailed molecular interactions is crucial for the rational design of future analgesics and for exploring the therapeutic potential of this class of compounds in other neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flupirtine and retigabine as templates for ligand-based drug design of KV7.2/3 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The non-opioid analgesic flupirtine is a modulator of GABAA receptors involved in pain sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flupirtine, a nonopioid centrally acting analgesic, acts as an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. δ Subunit‐containing GABAA receptors are preferred targets for the centrally acting analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of axonal Kv7 channels in human peripheral nerve by flupirtine but not placebo - therapeutic potential for peripheral neuropathies: results of a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. δ Subunit-containing GABAA receptors are preferred targets for the centrally acting analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Flupirtine Hydrochloride: A Kv7 Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic that was first synthesized in the 1980s.[1] It is distinguished by its unique mechanism of action, primarily functioning as a selective neuronal potassium channel opener (SNEPCO), specifically targeting the Kv7 channel family.[2] This mode of action sets it apart from traditional analgesics like non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.[1] Beyond its analgesic properties, flupirtine also exhibits muscle relaxant and neuroprotective effects.[1]

Initially used for a variety of acute and chronic pain conditions, its application was later restricted due to concerns about hepatotoxicity.[2][3] In 2018, marketing authorizations for flupirtine were withdrawn in Europe.[2] Despite its withdrawal from clinical use, flupirtine remains a valuable pharmacological tool for researchers studying Kv7 channels and their role in neuronal excitability and pain pathways. Its distinct mechanism continues to be of interest for the development of new therapeutic agents with improved safety profiles.[4]

This technical guide provides a comprehensive overview of flupirtine hydrochloride, focusing on its core function as a Kv7 channel opener. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, pharmacological data, experimental protocols, and synthesis.

Chemical and Physical Properties of this compound

Flupirtine is an aminopyridine derivative.[2] The hydrochloride salt is typically used for pharmaceutical formulations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate hydrochloride | [2] |

| Chemical Formula | C₁₅H₁₈ClFN₄O₂ | [2] |

| Molecular Weight | 340.78 g/mol | [2] |

| CAS Number | 75507-68-5 (maleate salt) | [5] |

| Appearance | Crystals from water | [6] |

| Melting Point | 214-215 °C | [6] |

| Solubility | Water soluble | [1] |

Mechanism of Action

Flupirtine's primary mechanism of action is the activation of voltage-gated potassium channels of the Kv7 (KCNQ) family.[4][5] It is considered a pan-Kv7.2–Kv7.5 agonist.[4]

Activation of Kv7 Channels

The activation of Kv7 channels by flupirtine leads to an increase in the M-current, a subthreshold, non-inactivating potassium current.[7] This results in the hyperpolarization of the neuronal membrane, which stabilizes the resting membrane potential and reduces neuronal excitability.[5] By increasing the threshold for action potential firing, flupirtine effectively dampens neuronal activity, which is a key factor in its analgesic effect.[5]

Caption: Flupirtine activates Kv7 channels, leading to analgesia.

Indirect NMDA Receptor Antagonism

Flupirtine also exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonist properties.[8] This is not due to a direct binding to the NMDA receptor but is a consequence of the Kv7 channel activation.[8] The resulting membrane hyperpolarization enhances the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel, thereby reducing calcium influx and excitotoxicity.[8][9]

Caption: Flupirtine indirectly inhibits NMDA receptors.

Modulation of GABAergic Transmission

In addition to its effects on potassium channels and NMDA receptors, flupirtine has been shown to modulate GABAA receptors.[1][10] It enhances GABA-evoked currents, particularly in dorsal root ganglion (DRG) neurons, which are crucial in pain pathways.[10] This potentiation of inhibitory GABAergic neurotransmission contributes to its overall analgesic and muscle relaxant effects.[10]

Pharmacological Data

The following tables summarize key quantitative data on the pharmacological properties of this compound.

Table 2: In Vitro Efficacy of Flupirtine

| Target | Cell Type | Assay | Parameter | Value | Reference(s) |

| Kv7.2/7.3 | HEK293 cells | Electrophysiology | EC₅₀ | 3.6 µM | [4] |

| GABAA Receptors | Rat DRG neurons | Electrophysiology | EC₅₀ (for enhancement of 3 µM GABA) | 21 µM | [10] |

| GABAA Receptors | Rat hippocampal neurons | Electrophysiology | EC₅₀ (for enhancement of 3 µM GABA) | 13 µM | [10] |

| NMDA Receptors | Cultured rat superior colliculus neurons | Electrophysiology | IC₅₀ (against steady-state responses to 200 µM NMDA) | 182.1 ± 12.1 µM | [8][11] |

Table 3: Pharmacokinetic Parameters of Flupirtine in Humans (Single Oral Dose)

| Parameter | Value | Reference(s) |

| Bioavailability | ~90% (oral) | [3] |

| Tmax (Time to peak plasma concentration) | ~2 hours | [12] |

| Elimination Half-life (t½) | 6.5 - 9.6 hours | [3][13] |

| Metabolism | Hepatic (to active metabolite D-13223 and p-fluorohippuric acid) | [3] |

| Excretion | ~72% in urine, ~18% in feces | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of flupirtine.

Electrophysiological Recording of Kv7 Currents

Objective: To measure the effect of flupirtine on Kv7 channel activity in a cellular model.

Materials:

-

HEK293 cells stably expressing Kv7.2/7.3 channels.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

-

Internal pipette solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette pulling.

Procedure:

-

Culture HEK293 cells expressing Kv7.2/7.3 channels on glass coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external recording solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a voltage ramp protocol (e.g., from -100 mV to +40 mV over 1 second) to elicit Kv7 currents.

-

Record baseline currents in the absence of flupirtine.

-

Perfuse the cell with the external solution containing the desired concentration of flupirtine (e.g., 0.1, 1, 3, 10, 30 µM).

-

After a stable effect is reached, record currents in the presence of flupirtine using the same voltage protocol.

-

Wash out the drug and record the recovery of the current.

-

Analyze the data by measuring the current amplitude at a specific voltage (e.g., -30 mV) and construct concentration-response curves to determine the EC₅₀.[7]

Caption: A typical workflow for electrophysiological studies of flupirtine.

Neuroprotection Assay in an Ischemic Stroke Model

Objective: To evaluate the neuroprotective effects of flupirtine in an in vivo model of stroke.[14]

Materials:

-

Adult male C57BL/6 mice.

-

This compound solution for injection (e.g., 10 mg/kg in saline).

-

Saline (vehicle control).

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments for transient middle cerebral artery occlusion (tMCAO).

-

2,3,5-triphenyltetrazolium chloride (TTC) solution for infarct staining.

-

Behavioral testing apparatus (e.g., rotarod).

Procedure:

-

Induce transient focal cerebral ischemia in mice by tMCAO for a defined period (e.g., 60 minutes).

-

Administer flupirtine (e.g., 10 mg/kg, i.p.) or vehicle at a specific time point after reperfusion (e.g., 9 hours post-stroke).[14]

-

Monitor the animals for recovery and perform neurological scoring at regular intervals (e.g., 24 and 48 hours post-stroke).

-

Conduct behavioral tests (e.g., rotarod test for motor coordination) at specified time points.

-

At the end of the experiment (e.g., 48 hours post-stroke), sacrifice the animals and harvest the brains.

-

Slice the brains and stain with TTC to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

-

Analyze the data to compare infarct volumes and neurological scores between the flupirtine-treated and vehicle-treated groups.[14]

Clinical Trials

Flupirtine has been evaluated in numerous clinical trials for its analgesic efficacy in various pain conditions.

Table 4: Summary of Selected Clinical Trials of Flupirtine for Pain

| Study Design | Patient Population | Intervention | Comparator(s) | Primary Outcome | Key Findings | Reference(s) |

| Randomized, double-blind, parallel-group | Patients with pain from episiotomy, surgical or dental procedures | Flupirtine (100-300 mg) | Placebo, Paracetamol (650 mg), Codeine (60 mg), Pentazocine (50 mg), Oxycodone (10 mg) + Paracetamol (650 mg) | Pain intensity and relief (SPID, TOPAR, PPID) | All doses of flupirtine produced analgesia after a single dose. | [15] |

| Randomized, double-blind, placebo- and active-controlled | Patients with chronic low back pain | Flupirtine MR (400 mg) | Tramadol (B15222) ER (200 mg), Placebo | Change in LBP intensity index (LBPIX) | Flupirtine MR was superior to placebo and non-inferior to tramadol ER in reducing pain. | [16][17] |

| Systematic review and meta-analysis of 13 RCTs | Patients with postoperative pain | Flupirtine (various doses) | Other analgesics, Placebo | Postoperative pain scores | Flupirtine was comparable to other analgesics at most time points but showed poorer control at 48 hours. | [18] |

Synthesis of this compound

The synthesis of flupirtine typically involves a multi-step process starting from 2,6-dichloro-3-nitropyridine (B41883).[1][6][19]

A general synthetic route is as follows:

-

Reaction of 2,6-dichloro-3-nitropyridine with ammonia (B1221849) to yield 2-amino-6-chloro-3-nitropyridine.[19]

-

Substitution of the remaining chlorine atom with 4-fluorobenzylamine (B26447) to give 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine.[6]

-

Reduction of the nitro group to an amino group, for example, by catalytic hydrogenation using Raney nickel, to form 2,3-diamino-6-(4-fluorobenzylamino)pyridine.[6]

-

Reaction of the newly formed amino group with ethyl chloroformate to introduce the ethyl carbamate (B1207046) moiety, yielding flupirtine base.[6]

-

Treatment of the flupirtine base with hydrochloric acid to form the hydrochloride salt.[6]

Caption: A simplified workflow for the synthesis of flupirtine HCl.

Conclusion

This compound is a unique analgesic compound whose primary mechanism of action is the opening of Kv7 potassium channels. This technical guide has provided a detailed overview of its chemical properties, multifaceted mechanism of action involving Kv7 channels, indirect NMDA receptor antagonism, and GABAA receptor modulation. The compiled quantitative data from in vitro and in vivo studies, along with detailed experimental protocols, offer a valuable resource for researchers in the field. Despite its clinical discontinuation due to safety concerns, flupirtine remains a cornerstone tool for investigating the physiological and pathological roles of Kv7 channels and for the rational design of novel, safer therapeutics targeting these channels for the treatment of pain and other neurological disorders.

References

- 1. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. δ Subunit‐containing GABAA receptors are preferred targets for the centrally acting analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flupirtine - Wikipedia [en.wikipedia.org]

- 4. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]

- 6. "A Process For The Preparation Of Flupirtine Maleate" [quickcompany.in]

- 7. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The non-opioid analgesic flupirtine is a modulator of GABAA receptors involved in pain sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of flupirtine modified release for the management of moderate to severe chronic low back pain: results of SUPREME, a prospective randomized, double-blind, placebo- and active-controlled parallel-group phase IV study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy of flupirtine for postoperative pain: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN105541705A - Synthesis method for flupirtine maleate compound - Google Patents [patents.google.com]

Flupirtine Hydrochloride: A Technical Guide to its Anti-Apoptotic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine (B1215404), a centrally acting, non-opioid analgesic, has garnered significant interest for its potent neuroprotective properties, primarily attributed to its ability to inhibit apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying flupirtine's anti-apoptotic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development exploring the therapeutic potential of flupirtine and related compounds in neurodegenerative diseases and other conditions characterized by excessive programmed cell death.

Core Mechanism of Apoptosis Inhibition

Flupirtine exerts its anti-apoptotic effects through a multi-faceted mechanism that converges on the stabilization of mitochondrial integrity and the modulation of key signaling cascades. The primary modes of action include the indirect antagonism of N-methyl-D-aspartate (NMDA) receptors, the upregulation of the anti-apoptotic protein Bcl-2, and the enhancement of cellular antioxidant capacity through increased glutathione (B108866) (GSH) levels.

Quantitative Data on Anti-Apoptotic Efficacy

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent efficacy of flupirtine in preventing apoptosis.

Table 1: In Vitro Efficacy of Flupirtine in Neuronal Apoptosis Models

| Cell Type | Apoptotic Stimulus | Flupirtine Concentration | Observed Effect | Reference |

| Rat Cortical Neurons | HIV-gp120 | 1 - 10 µg/mL | Protection against apoptotic cell death.[1] | |

| Human Blood Mononuclear Cells | In vitro induction | 0.1 - 10 µg/mL | Reduction of induced apoptosis by approximately 50%.[1] | |

| Rat Cortical Neurons | Amyloid beta-peptide (Aβ25-35) | 1 µg/mL | Increase in cell viability from 31.1% to 74.6%.[2] | |

| Rat Cortical Neurons | Amyloid beta-peptide (Aβ25-35) | 5 µg/mL | Increase in cell viability from 31.1% to 65.4%.[2] | |

| hNT (human Ntera/D1) Neurons | Glutamate or NMDA | 3 µM | >6-fold increase in Bcl-2 levels. | |

| hNT (human Ntera/D1) Neurons | Glutamate or NMDA | 10 µM | Complete abolishment of the reduction in Bcl-2 and glutathione levels. | |

| U373 Malignant Glioma Cells | N/A (Growth Inhibition) | 0.47 mM | GI50 (50% growth inhibition).[3] |

Table 2: In Vivo Efficacy of Flupirtine in a Mouse Model of Stroke

| Treatment | Dosage | Timing of Administration (post-stroke) | Outcome | Reference |

| Flupirtine | 10 mg/kg | 9 hours | Neuroprotective effect, assessed by infarct volume and TUNEL+ cells.[4] |

Signaling Pathways Modulated by Flupirtine

Flupirtine's anti-apoptotic signaling is primarily orchestrated through the intrinsic mitochondrial pathway, with significant crosstalk from survival-promoting cascades.

The Bcl-2 Family and Mitochondrial Stability

A cornerstone of flupirtine's anti-apoptotic action is its ability to upregulate the expression of the anti-apoptotic protein Bcl-2. Bcl-2 prevents the release of pro-apoptotic factors like cytochrome c from the mitochondria by inhibiting the pro-apoptotic Bcl-2 family members, Bax and Bak. While direct quantitative data on the Bcl-2/Bax ratio is limited in flupirtine-specific literature, the significant upregulation of Bcl-2 strongly suggests a shift in this ratio to favor cell survival.

The Akt/GSK-3β Survival Pathway

Evidence suggests that flupirtine can activate the Akt/GSK-3β signaling pathway, a critical cascade in promoting cell survival and inhibiting apoptosis. Akt (Protein Kinase B) is a serine/threonine kinase that, when activated, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). In its active, dephosphorylated state, GSK-3β can promote apoptosis. Therefore, by promoting the inhibitory phosphorylation of GSK-3β, flupirtine further contributes to the suppression of apoptotic pathways.

Potential Involvement of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of genes involved in inflammation, immunity, and cell survival. While direct evidence linking flupirtine to NF-κB modulation in the context of apoptosis is still emerging, the known interplay between Akt and NF-κB signaling suggests a potential indirect role. Activated Akt can lead to the activation of NF-κB, which in turn can upregulate the expression of anti-apoptotic proteins. Further research is warranted to fully elucidate this connection.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying flupirtine's anti-apoptotic effects.

Caption: Flupirtine's Anti-Apoptotic Signaling Pathways.

Caption: Experimental Workflow for Apoptosis Inhibition Studies.

Experimental Protocols

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol is for the detection of apoptotic cells by labeling the 3'-hydroxyl ends of fragmented DNA.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TdT reaction buffer

-

TdT enzyme

-

Labeled dUTP (e.g., FITC-dUTP)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture neuronal cells on coverslips and treat with the apoptotic stimulus and/or flupirtine.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 2-5 minutes on ice.

-

TUNEL Reaction: Wash with PBS and incubate cells with the TUNEL reaction mixture (TdT reaction buffer, TdT enzyme, and labeled dUTP) in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Staining and Visualization: Wash with PBS and counterstain with a nuclear dye like DAPI. Mount the coverslips and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTP.

Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a colorimetric substrate.

Materials:

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA kit)

-

2X Reaction Buffer

-

Dithiothreitol (DTT)

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation: Treat cells as required, harvest, and lyse using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate (e.g., 50-100 µg).

-

Reaction Initiation: Prepare a reaction mix containing 2X reaction buffer and DTT. Add this mix to each well, followed by the caspase-3 substrate.

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.

Western Blot for Apoptosis-Related Proteins

This protocol describes the detection and quantification of key apoptotic proteins such as Bcl-2, Bax, phosphorylated Akt (p-Akt), and phosphorylated GSK-3β (p-GSK-3β).

Materials:

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-p-Akt, anti-p-GSK-3β, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Prepare cell lysates as described for the caspase assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.

-

Quantification: Use densitometry software to quantify the band intensities. Normalize the protein of interest to the loading control.

Conclusion

This compound demonstrates robust anti-apoptotic properties, primarily through the upregulation of Bcl-2 and the activation of the Akt/GSK-3β pro-survival pathway. Its indirect antagonism of NMDA receptors further contributes to its neuroprotective effects by mitigating excitotoxicity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of flupirtine in diseases characterized by apoptotic cell death. Future investigations should aim to further elucidate the precise role of the NF-κB pathway in flupirtine's mechanism of action and to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Protection of flupirtine on beta-amyloid-induced apoptosis in neuronal cells in vitro: prevention of amyloid-induced glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of flupirtine on the growth and viability of U373 malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Flupirtine Hydrochloride and Mitochondrial Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine (B1215404), a centrally acting, non-opioid analgesic, has garnered significant interest for its neuroprotective properties. Emerging evidence strongly suggests that the mitochondrion is a key target of flupirtine's cytoprotective effects. This technical guide provides a comprehensive overview of the current understanding of how flupirtine hydrochloride modulates mitochondrial function. We delve into its impact on mitochondrial calcium homeostasis, membrane potential, and ATP synthesis, as well as its influence on crucial signaling pathways that govern mitochondrial integrity and cell survival. This document summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the intricate signaling networks involved.

Introduction

Mitochondria are dynamic organelles essential for cellular energy production, calcium signaling, and the regulation of apoptosis. Mitochondrial dysfunction is a central pathological feature in a wide range of neurodegenerative diseases and drug-induced toxicities. Flupirtine has demonstrated a remarkable ability to protect neurons from various insults, and its mechanism of action is increasingly being linked to the preservation of mitochondrial health. This guide aims to consolidate the existing research on the interaction between flupirtine and mitochondria, offering a valuable resource for researchers and professionals in the field of drug development.

Effects of Flupirtine on Core Mitochondrial Parameters

Flupirtine exerts a direct and significant influence on several key indicators of mitochondrial function. These effects are dose-dependent and contribute to its overall cytoprotective profile.

Mitochondrial Calcium Homeostasis

Flupirtine has been shown to modulate mitochondrial calcium uptake, a critical process in both cell signaling and the initiation of cell death pathways.

Table 1: Effect of Flupirtine on Mitochondrial Calcium Uptake in Rat Heart Mitochondria [1][2]

| Flupirtine Concentration (nmol/mg mitochondrial protein) | Change in Mitochondrial Calcium Levels |

| 0.2 - 10 | 2 to 3-fold increase (P<0.01) |

| ≥ 20 | Return to control levels |

Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a crucial component of the proton-motive force that drives ATP synthesis. Flupirtine has been observed to positively influence ΔΨm within a specific concentration range.

Table 2: Effect of Flupirtine on Mitochondrial Membrane Potential in Rat Heart Mitochondria [1][2]

| Flupirtine Concentration (nmol/mg mitochondrial protein) | Change in Mitochondrial Membrane Potential |

| 0.2 - 10 | 20% increase (P<0.01) |

| 20 | Return to control values |

Mitochondrial ATP Synthesis

By influencing calcium uptake and membrane potential, flupirtine can enhance mitochondrial ATP production, the primary energy currency of the cell.

Table 3: Effect of Flupirtine on Mitochondrial ATP Synthesis in Rat Heart Mitochondria [1][2]

| Flupirtine Concentration (nmol/mg mitochondrial protein) | Change in Mitochondrial ATP Synthesis |

| 0.2 - 10 | 30% increase (P<0.05) |

Modulation of Key Pro-Survival and Antioxidant Factors

Flupirtine's protective effects on mitochondria extend to the regulation of key proteins and molecules involved in apoptosis and oxidative stress.

Upregulation of Bcl-2

Bcl-2 is a key anti-apoptotic protein that resides in the outer mitochondrial membrane and plays a critical role in preserving its integrity.

Table 4: Effect of Flupirtine on Bcl-2 Levels in hNT Neurons [3]

| Flupirtine Concentration (µM) | Change in Bcl-2 Levels |

| 3 | > 6-fold increase |

| 10 | Abolished glutamate/NMDA-mediated reduction |

Enhancement of Glutathione (B108866) Levels

Glutathione (GSH) is a major intracellular antioxidant that protects mitochondria from damage induced by reactive oxygen species (ROS).

Table 5: Effect of Flupirtine on Glutathione (GSH) Levels

| Cell Type | Flupirtine Concentration | Change in GSH Levels | Reference |

| hNT Neurons | 3 µM | 200% increase | [3] |

| hNT Neurons | 10 µM | Abolished glutamate/NMDA-mediated reduction | [3] |

| Cortical Neurons | 1 µg/ml | Partially prevented Aβ25-35-induced depletion | [4] |

Signaling Pathways Modulated by Flupirtine

Flupirtine's influence on mitochondrial function is mediated through complex signaling networks. Its indirect antagonism of the N-methyl-D-aspartate (NMDA) receptor is a key initiating event that triggers downstream pathways impacting mitochondrial health.

The GSK-3β Signaling Pathway

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that, when active, can promote apoptosis. Flupirtine is known to promote the inhibitory phosphorylation of GSK-3β, thereby promoting cell survival.

The JNK and NF-κB Signaling Pathways

The c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways are critically involved in stress responses and inflammation that can lead to mitochondrial dysfunction and apoptosis. Flupirtine has been shown to attenuate the activation of these pathways.

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Isolation of Rat Heart Mitochondria

A standard protocol for isolating mitochondria from rat heart tissue involves differential centrifugation. Briefly, the heart tissue is minced and homogenized in an ice-cold isolation buffer. The homogenate is then subjected to a series of centrifugation steps at increasing speeds to separate the mitochondrial fraction from other cellular components.

References

- 1. Effect of the triaminopyridine flupirtine on calcium uptake, membrane potential and ATP synthesis in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the triaminopyridine flupirtine on calcium uptake, membrane potential and ATP synthesis in rat heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flupirtine increases the levels of glutathione and Bc1-2 in hNT (human Ntera/D1) neurons: mode of action of the drug-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protection of flupirtine on beta-amyloid-induced apoptosis in neuronal cells in vitro: prevention of amyloid-induced glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Flupirtine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of flupirtine (B1215404) hydrochloride, a centrally acting, non-opioid analgesic. It details the primary synthetic pathways, including key intermediates and reaction conditions. Furthermore, it outlines the analytical methods for characterization and elucidates the compound's unique mechanism of action as a selective neuronal potassium channel opener. This guide is intended to serve as a detailed resource, presenting quantitative data in structured tables, providing explicit experimental protocols, and visualizing complex pathways and workflows to support research and development efforts in the pharmaceutical field.

Synthesis of Flupirtine Hydrochloride

The synthesis of flupirtine is a multi-step process, typically commencing from substituted pyridines. A common and well-documented route starts with 2,6-dichloro-3-nitropyridine, which undergoes a series of transformations including selective amination, nucleophilic substitution, reduction, and acylation to yield the final active pharmaceutical ingredient.

General Synthetic Workflow

The logical flow of the synthesis involves the sequential introduction of the necessary functional groups onto the pyridine (B92270) core. The process begins with the selective amination of a di-substituted pyridine, followed by the introduction of the fluorobenzylamino side chain. The nitro group, which serves as a precursor to an amino group, is then reduced. The final key step is the selective acylation of the newly formed amino group to create the ethyl carbamate (B1207046) moiety, followed by conversion to its hydrochloride salt.

Summary of Synthetic Reactions

The following table summarizes the key transformations, reagents, and reported yields for a common synthetic route to this compound.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| 1 | 2,6-dichloro-3-nitropyridine | Isopropanol (B130326), Ammonia (B1221849) (gas or liquid) | 2-amino-3-nitro-6-chloropyridine | Not specified | [1] |

| 2 | 2-amino-3-nitro-6-chloropyridine | 4-fluorobenzylamine, Triethylamine (B128534) (TEA), Water or Isopropanol, Reflux | 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine | 96.6 - 97.2% | [2] |

| 3 | 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine | Raney Nickel, H₂ (4-5 kg pressure), 1,4-dioxane, 75-80°C | 2,3-diamino-6-(4-fluorobenzylamino)pyridine | Not isolated | [1][3] |

| 4 | 2,3-diamino-6-(4-fluorobenzylamino)pyridine | Ethyl chloroformate, Triethylamine (TEA), 1,4-dioxane, 55-60°C | Flupirtine (Base) | Not isolated | [1][3] |

| 5 | Flupirtine (Base) | Hydrochloric Acid (HCl) | This compound | 92.0 - 95.0% (from compound 4 in an alternative route) | [4] |

Mechanism of Action

Flupirtine exhibits a unique mechanism of action that distinguishes it from traditional NSAIDs and opioid analgesics. It is the prototype of a class of drugs known as Selective Neuronal Potassium Channel Openers (SNEPCOs).[5] Its primary action is the activation of G-protein-regulated inwardly rectifying potassium (GIRK) channels, specifically the Kv7 family.[6][7] This activation leads to an efflux of K⁺ ions from the neuron, causing hyperpolarization of the cell membrane. This stabilization of the neuronal resting potential makes the neuron less excitable and less likely to fire an action potential, thereby dampening the transmission of nociceptive signals.[5] An important downstream effect of this hyperpolarization is the indirect inhibition of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in central sensitization and the maintenance of chronic pain states.[5][7]

Physicochemical and Analytical Characterization

The identity, purity, and quality of this compound are established through a combination of physicochemical measurements and analytical techniques.

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Name | Ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate hydrochloride | [1][8] |

| Molecular Formula | C₁₅H₁₇FN₄O₂·HCl | [1] |

| Molar Mass | 340.78 g/mol | [1] |

| Melting Point | 214 - 215°C | [9] |

| Appearance | Off-white solid | [4] |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of flupirtine and quantifying it in various matrices.

| Technique | Method Details | Observation | Reference(s) |

| RP-HPLC | Column: C18Mobile Phase: Acetonitrile:Water:MethanolDetection: UV at 249 nm | Used for estimation in bulk and pharmaceutical forms. | [10] |

| RP-HPLC | Mobile Phase: Acetonitrile:Ammonium Acetate (20 mM, pH 6.8) (60:40, v/v)Detection: Fluorescence (Ex: 323 nm, Em: 370 nm) | Retention time: ~4.6 min. Limit of Quantification: 1 ng/mL. | [11] |

| HPTLC | Stationary Phase: Silica gel 60F254Mobile Phase: Toluene:Acetone:Triethylamine (6:4:0.5 v/v/v)Detection: UV at 250 nm | Used for simultaneous estimation with paracetamol. | [12] |

| Purity (HPLC) | Not specified | Purity reported as 99.8% with single impurity at 0.1%. | [4] |

| Spectroscopy | MS, ¹H-NMR, ¹³C-NMR, IR | Used for the structural elucidation of the parent compound and its impurities/degradation products. | [8][13] |

Detailed Experimental Protocols

The following protocols are synthesized from published literature and patents, providing a detailed methodology for key synthetic steps.

Protocol 1: Synthesis of 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine[1][2]

-

To a suitable reaction vessel, add 100 g of 2-amino-3-nitro-6-chloropyridine and 800 mL of water.

-

At a temperature of 20-25°C, add 90 g of p-fluorobenzylamine dropwise to the reaction mixture.

-

Following the addition of p-fluorobenzylamine, add 87 g of triethylamine dropwise, maintaining the temperature at 20-25°C.

-

After the additions are complete, stir the reaction mass at 40-45°C for 30 minutes.

-

Heat the reaction mass to 80-85°C and maintain stirring at this temperature for 3-4 hours, monitoring the reaction for completion (e.g., by TLC or HPLC).

-

Once the reaction is complete, cool the mixture to 20-25°C and stir for 2-3 hours.

-

Further cool the mixture to 15-20°C and stir for an additional 3-4 hours to ensure complete precipitation.

-

Filter the solid product and wash the filter cake with 200 mL of water followed by 100 mL of isopropyl alcohol.

-

Dry the product in an air oven until a constant weight is achieved to yield 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine.

Protocol 2: Synthesis of Flupirtine Maleate (B1232345) (Illustrating Reduction and Acylation)[1][3]

Note: This protocol results in the maleate salt, but the core reduction and acylation steps are directly applicable to the synthesis of the hydrochloride salt.

-

Charge an autoclave with 100 g of 2-amino-3-nitro-6-(p-fluorobenzylamino)pyridine, 500 mL of 1,4-dioxane, and 20 mL of aqueous ammonia solution.

-

Under a nitrogen atmosphere, add 10 g of Raney Nickel catalyst.

-

Pressurize the autoclave with hydrogen gas to 4-5 kg/cm ² and heat to 75-80°C for 2-3 hours, or until hydrogen uptake ceases.

-

After completion of the reduction, cool the reaction mass and filter at 40-45°C to remove the catalyst.

-

Cool the filtrate to 5-10°C. Slowly add 45 mL of ethyl chloroformate to the filtrate.

-

Raise the temperature to 25-30°C and, under a nitrogen atmosphere, add 80 mL of triethylamine.

-

Heat the reaction mass to 55-60°C and stir for 3-4 hours to complete the acylation.

-

For hydrochloride synthesis: At this stage, the flupirtine base in solution can be treated with an appropriate source of HCl (e.g., HCl in isopropanol or dioxane) to precipitate this compound, which can then be filtered, washed, and dried.[9]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. echemi.com [echemi.com]

- 3. WO2013080215A1 - An improved process for the preparation of flupirtine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 4. CN105541705A - Synthesis method for flupirtine maleate compound - Google Patents [patents.google.com]

- 5. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]

- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0199951A2 - Process for the preparation of 2-amino-3-nitro-6-(4-fluorobenzylamino) pyridine and of 2-amino-3-carbethoxyamino-6-(4-fluorobenzylamino) pyridine - Google Patents [patents.google.com]

- 10. New analytical methods for flupirtine maleate estimation. [wisdomlib.org]

- 11. thescipub.com [thescipub.com]

- 12. app.utu.ac.in [app.utu.ac.in]

- 13. Isolation, identification and characterization of novel process-related impurities in flupirtine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Flupirtine Hydrochloride in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of flupirtine (B1215404) hydrochloride in rodent models. Flupirtine, a centrally acting, non-opioid analgesic, has been the subject of numerous studies to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex processes to support further research and development in this area.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of flupirtine in rat and mouse models. These values have been compiled from various studies and are presented for comparative analysis.

Table 1: Pharmacokinetic Parameters of Flupirtine in Rats

| Parameter | Value | Route of Administration | Dose | Rodent Strain | Source |

| Half-life (t½) | 2.2 h | Oral | Not Specified | Not Specified | [1] |

| 3.1 - 5.2 h | Intraperitoneal | 25 mg/kg | Neonatal Sprague-Dawley | [1] | |

| Area Under the Curve (AUC) | |||||

| AUC0–24h (Liver) | 488 µg·h/g tissue | Intraperitoneal | 25 mg/kg | Neonatal Sprague-Dawley | [1] |

| AUC0–24h (Spleen) | 82 µg·h/g tissue | Intraperitoneal | 25 mg/kg | Neonatal Sprague-Dawley | [1] |

| AUC0–24h (Brain Regions) | ~195 µg·h/g tissue | Intraperitoneal | 25 mg/kg | Neonatal Sprague-Dawley | [1] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Flupirtine in Mice

| Parameter | Value | Test | Source |

| Oral ED50 | 25.7 mg/kg | Electrostimulated pain test | [2] |

| 32 mg/kg | Hot plate test | [2][3] |

Experimental Protocols

This section details the methodologies for key experiments in rodent pharmacokinetic studies of flupirtine.

Animal Models and Housing

-

Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum. Animals are acclimated to the facility for at least one week prior to the experiment.

Drug Administration

-

Oral Gavage: Flupirtine hydrochloride is typically dissolved or suspended in a suitable vehicle, such as a 0.5% methylcellulose (B11928114) solution.

-

Animals are fasted overnight prior to dosing.

-

The animal is weighed to determine the correct dosage volume (typically not exceeding 10 mL/kg).[4]

-

The animal is gently restrained, and a gavage needle of appropriate size is inserted into the esophagus.[4][5]

-

The flupirtine solution is slowly administered.[4]

-

The animal is monitored for any signs of distress post-administration.[4]

-

-

Intravenous Administration:

-

This compound is dissolved in a sterile vehicle suitable for injection (e.g., saline).

-

The solution is administered via a tail vein injection.

-

Blood and Tissue Sample Collection

-

Serial Blood Sampling (Mice):

-

Blood samples (approximately 30-50 µL) can be collected at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dosing.[6]

-

Collection methods include submandibular vein puncture for early time points and retro-orbital sinus puncture for later time points.[6]

-

For terminal collection, cardiac puncture is performed under anesthesia.[6]

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma.[7]

-

-

Tissue Collection (Rats):

Bioanalytical Method: LC-MS/MS

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of flupirtine and its metabolites in plasma and tissue homogenates.[8][9]

-

Sample Preparation:

-

Plasma or tissue homogenate samples are subjected to protein precipitation with a solvent like acetonitrile.[10]

-

An internal standard (e.g., a deuterated analog of flupirtine) is added before precipitation.[10]

-

The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.[10]

-

-

Chromatographic Separation:

-

Separation is achieved on a C18 reverse-phase column.

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[9]

-

-

Mass Spectrometric Detection:

-

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[9]

-

Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for flupirtine and its metabolites for enhanced selectivity and sensitivity.[9]

-

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of flupirtine pharmacokinetic studies.

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: A typical experimental workflow for a rodent pharmacokinetic study.

Metabolic Pathway of Flupirtine

References

- 1. Brain Distribution and Metabolism of Flupirtine, a Nonopioid Analgesic Drug with Antiseizure Effects, in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antinociceptive activity of flupirtine: a structurally new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. Murine Pharmacokinetic Studies [bio-protocol.org]

- 7. unmc.edu [unmc.edu]

- 8. Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of flupirtine and its active metabolite D-13223 in human plasma by LC-MS/MS: application to a clinical trial of flupirtine maleate capsules in healthy male Chinese volunteers [jcps.bjmu.edu.cn]

- 10. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Studies of Flupirtine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on flupirtine (B1215404) hydrochloride, a centrally acting, non-opioid analgesic. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the compound's mechanisms of action, experimental protocols, and key quantitative findings.

Core Mechanisms of Action: A Multi-Target Profile

Flupirtine hydrochloride exhibits a unique pharmacological profile, primarily characterized by its role as a selective neuronal potassium channel opener (SNEPCO).[1][2][3] In vitro studies have been instrumental in elucidating its complex interactions with various cellular targets, which collectively contribute to its analgesic, muscle relaxant, and neuroprotective properties.[1][3][4]

The principal in vitro identified mechanisms of action for flupirtine include:

-

Activation of Kv7 (KCNQ) Potassium Channels: Flupirtine is a well-established activator of Kv7 (formerly KCNQ) voltage-gated potassium channels, particularly subtypes Kv7.2 to Kv7.5.[5][6] This activation leads to a hyperpolarization of the neuronal membrane, which stabilizes the resting membrane potential and reduces neuronal excitability.[3] This is considered a primary mechanism for its analgesic and muscle relaxant effects.[5][7]

-

Modulation of GABA-A Receptors: Flupirtine positively modulates GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA.[4][8][9] This action contributes to its overall central nervous system depressant effects, including analgesia and muscle relaxation. Studies indicate that flupirtine's effects on GABA-A receptors can be subtype-specific.[4][8]

-

Indirect NMDA Receptor Antagonism: Flupirtine functions as an indirect antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][10] Rather than directly binding to the NMDA receptor, its activation of potassium channels and subsequent membrane hyperpolarization enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel.[11] This mechanism is crucial for its neuroprotective effects against excitotoxicity.[12][13]

-

Neuroprotective Effects: In vitro models have demonstrated flupirtine's ability to protect neurons from various insults, including excitotoxicity, oxidative stress, and apoptosis.[1][12][13][14][15] This neuroprotection is attributed to a combination of its indirect NMDA receptor antagonism, upregulation of anti-apoptotic proteins like Bcl-2, and an increase in intracellular glutathione (B108866) levels.[16][17][18]

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative data from various in vitro experiments investigating the effects of this compound.

Table 1: Effects of Flupirtine on Neuronal Ion Channels

| Parameter | Cell Type | Flupirtine Concentration | Observed Effect | Reference |

| Kv7 Channel Activity | Human myelinated axons | 3-30 µM | Shortened relative refractory period | [19] |

| Kv7 Channel Activity | Rat sural nerve myelinated axons | Low micromolar concentrations | Increased threshold current, reduced refractoriness | [7] |

| GABA-A Receptor Currents (evoked by 3 µM GABA) | Rat dorsal root ganglion (DRG) neurons | EC50: 21 µM | Up to 8-fold enhancement | [4] |

| GABA-A Receptor Currents (evoked by 3 µM GABA) | Rat hippocampal neurons | EC50: 13 µM | Up to 2-fold enhancement | [4] |

| NMDA Receptor-Mediated Inward Currents | Cultured rat superior colliculus neurons | IC50: 182.1 ± 12.1 µM | Antagonism of steady-state responses | [11] |

| Delayed Rectifier K+ Current (IK(DR)) | NSC-34 neuronal cells | Dissociation constant for inactivation rate increase: ~9.8 µM | Decreased amplitude and increased inactivation | [20] |

Table 2: Neuroprotective and Anti-Apoptotic Effects of Flupirtine

| Parameter | Cell/Tissue Model | Insult | Flupirtine Concentration | Observed Effect | Reference |

| Neuronal Viability | Primary rat hippocampal neurons | 500 µM L-glutamate | 1-10 µM | Protection against cytotoxicity | [12] |

| Intracellular Ca2+ Rise | Primary rat hippocampal neurons | 100 µM L-glutamate | 0.1-10 µM | Concentration-dependent reduction of Ca2+ influx | [12] |

| Apoptosis | Rat cortical neurons | HIV-gp120 | 1-10 µg/ml | Protection against apoptotic cell death | [21] |

| Apoptosis | Human peripheral blood mononuclear cells | Induced apoptosis | 0.1-10 µg/ml | Reduction of apoptosis to ~50% | [21] |

| Bcl-2 Levels | hNT neurons | --- | 3 µM | > 6-fold increase | [17] |

| Glutathione Levels | hNT neurons | --- | 3 µM | Increase to 200% | [17] |

| Bcl-2 and Glutathione Levels | hNT neurons | Glutamate/NMDA-induced apoptosis | 10 µM | Complete abolishment of reduction | [17] |

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the literature.

Electrophysiology: Patch-Clamp Recordings

Objective: To measure the effects of flupirtine on ion channel activity (e.g., Kv7 channels, GABA-A receptors, NMDA receptors).

Methodology:

-

Cell Preparation: Primary neurons (e.g., rat hippocampal, dorsal root ganglion) or cultured neuronal cell lines (e.g., NSC-34) are plated on coverslips and cultured under appropriate conditions.[4][20]

-

Recording Setup: Whole-cell or perforated patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (Extracellular): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal Solution (Pipette): Composition varies depending on the target channel. For potassium channels, it may contain (in mM): K-gluconate, KCl, MgCl2, HEPES, EGTA, and ATP, with the pH adjusted to 7.2. For GABA-A receptors, a high chloride internal solution may be used to enhance current detection.

-

-

Drug Application: this compound and other compounds (agonists, antagonists) are dissolved in the external solution and applied to the cells via a perfusion system.

-

Data Acquisition and Analysis: Currents are recorded in response to specific voltage protocols (for voltage-gated channels) or agonist application (for ligand-gated channels). Data are analyzed to determine changes in current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence.[4][20]

Neuroprotection Assays: Cell Viability and Cytotoxicity

Objective: To assess the protective effects of flupirtine against neuronal cell death induced by various toxins.

Methodology:

-

Cell Culture: Primary neuronal cultures (e.g., from rat hippocampi or cortex) or neuronal cell lines are seeded in multi-well plates.[1][12]

-

Induction of Cytotoxicity: After a period of stabilization, cells are exposed to a neurotoxic agent, such as L-glutamate (to induce excitotoxicity) or amyloid-beta peptide.[1][12]

-

Flupirtine Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified duration before and/or during the application of the neurotoxin.[1][12]

-

Assessment of Cell Viability: Cell viability is quantified using various assays:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan (B1609692) product.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

-

Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein-AM for live cells and ethidium (B1194527) homodimer-1 for dead cells) to visualize and quantify cell viability.

-

-

Data Analysis: The percentage of viable cells in flupirtine-treated groups is compared to that in control groups (vehicle-treated and toxin-only treated).

Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To determine the effect of flupirtine on the rise in intracellular calcium concentration induced by excitatory stimuli.

Methodology:

-

Cell Preparation and Dye Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM.[12]

-

Fluorescence Microscopy: Cells are placed on the stage of an inverted fluorescence microscope equipped with a system for alternating excitation wavelengths and recording emitted fluorescence.

-

Stimulation and Drug Application: A baseline fluorescence is recorded, after which cells are stimulated with an excitatory agent like L-glutamate or NMDA.[12] Flupirtine is applied before and/or during stimulation to assess its effect.

-

Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration. The peak rise in [Ca2+]i in the presence of flupirtine is compared to the control response.[12]

Apoptosis Assays: Bcl-2 and Glutathione Levels

Objective: To investigate the impact of flupirtine on key molecules involved in the regulation of apoptosis.

Methodology:

-

Cell Culture and Treatment: hNT (human Ntera/D1) neurons or other suitable cell lines are cultured and treated with an apoptosis-inducing agent (e.g., glutamate, NMDA) in the presence or absence of flupirtine.[17]

-

Western Blotting for Bcl-2:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with a primary antibody specific for Bcl-2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified.

-

-

Glutathione Assay:

-

Cells are lysed, and the intracellular glutathione (GSH) concentration is measured using a commercially available kit, often based on the reaction of GSH with a chromogenic substrate.

-

-

Data Analysis: The levels of Bcl-2 and glutathione in flupirtine-treated cells are compared to those in control and apoptosis-induced cells.[17]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by flupirtine and a typical experimental workflow for its in vitro evaluation.

Caption: Core mechanism of action of flupirtine at the neuronal membrane.

Caption: Flupirtine's neuroprotective signaling pathway.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Flupirtine - Wikipedia [en.wikipedia.org]

- 3. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The non-opioid analgesic flupirtine is a modulator of GABAA receptors involved in pain sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and potassium KV7 channel opening activity of thioether analogues of the analgesic flupirtine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The Kv7 potassium channel activator flupirtine affects clinical excitability parameters of myelinated axons in isolated rat sural nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. δ Subunit‐containing GABAA receptors are preferred targets for the centrally acting analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flupirtine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flupirtine protects neurons against excitotoxic or ischemic damage and inhibits the increase in cytosolic Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijbcp.com [ijbcp.com]

- 15. Effect of flupirtine on the growth and viability of U373 malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 17. Flupirtine increases the levels of glutathione and Bc1-2 in hNT (human Ntera/D1) neurons: mode of action of the drug-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 19. Activation of axonal Kv7 channels in human peripheral nerve by flupirtine but not placebo - therapeutic potential for peripheral neuropathies: results of a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evidence for Inhibitory Effects of Flupirtine, a Centrally Acting Analgesic, on Delayed Rectifier K+ Currents in Motor Neuron-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flupirtine protects both neuronal cells and lymphocytes against induced apoptosis in vitro: implications for treatment of AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Flupirtine Hydrochloride and its Effects on Glial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flupirtine (B1215404) is a centrally acting, non-opioid analgesic distinguished by its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO). While its primary therapeutic application has been in pain management, a significant body of preclinical evidence highlights its potent neuroprotective and anti-inflammatory properties. These effects are intrinsically linked to the modulation of glial cell function, particularly astrocytes and microglia. This technical guide provides a comprehensive overview of the molecular mechanisms by which flupirtine hydrochloride exerts its effects, with a specific focus on the signaling pathways within glial cells. It details quantitative data from key studies, provides exemplar experimental protocols for in vitro investigation, and visualizes complex pathways and workflows to support further research and development in this area.

Core Mechanism of Action

Flupirtine's pharmacological profile is multifaceted, stemming from its primary action on voltage-gated potassium channels and its downstream consequences on excitatory neurotransmission and inflammatory signaling.

-

Selective Neuronal Potassium Channel (Kv7) Activation : Flupirtine is a pan-agonist of Kv7 channels (subtypes Kv7.2-Kv7.5).[1] Activation of these channels leads to an outward flow of potassium ions, which hyperpolarizes the neuronal membrane. This hyperpolarization stabilizes the resting membrane potential, making neurons less excitable and reducing the likelihood of action potential firing.[1][2] This is the foundational mechanism for its analgesic and muscle-relaxant properties.

-

Indirect NMDA Receptor Antagonism : By stabilizing the membrane potential, flupirtine enhances the voltage-dependent magnesium (Mg²⁺) block of the N-methyl-D-aspartate (NMDA) receptor ion channel.[2] This action reduces the influx of calcium (Ca²⁺) during periods of excessive glutamatergic stimulation, thereby mitigating excitotoxicity without directly binding to the NMDA receptor itself.[2][3]

-

GABA-A Receptor Modulation : At therapeutic concentrations (≤10 µM), flupirtine has also been shown to facilitate the gating of GABA-A receptors, shifting their activation to lower GABA concentrations.[4] This enhances inhibitory neurotransmission, contributing to its overall effect of reducing neuronal hyperexcitability.

Effects on Glial Cells

While direct studies on flupirtine's effects on primary glial cells are not extensively documented, its known impact on signaling pathways central to glial function allows for strong, evidence-based inferences. The neuroprotective and anti-inflammatory outcomes observed in vivo are largely mediated by astrocytes and microglia.

Astrocytes

Astrocytes are critical for maintaining central nervous system (CNS) homeostasis, particularly through the regulation of extracellular glutamate (B1630785).

-

Modulation of Glutamate Homeostasis : Excitotoxicity, a primary driver of neuronal damage in ischemic and neurodegenerative conditions, results from excessive glutamate in the synaptic cleft. Astrocytes are responsible for clearing the bulk of this glutamate via high-affinity transporters, primarily GLT-1 (EAAT2) and GLAST (EAAT1).[5][6] Flupirtine's ability to prevent intracellular Ca²⁺ overload and reduce neuronal damage in excitotoxicity models strongly suggests it supports or preserves the function of these astrocytic transporters under pathological conditions.[3][7] By reducing overall excitotoxicity, flupirtine likely alleviates the metabolic burden on astrocytes, helping to maintain their crucial supportive functions.

-

Inferred Anti-inflammatory Effects : Astrocytes can participate in the neuroinflammatory response. The inhibition of the NF-κB pathway by flupirtine, a key regulator of inflammatory gene expression, suggests that it would attenuate the production of pro-inflammatory mediators by reactive astrocytes.[3][8][9]

Microglia

Microglia are the resident immune cells of the CNS. Their activation is a hallmark of neuroinflammation.

-

Inhibition of Microglial Activation : The most significant effect of flupirtine on microglia is likely the suppression of their pro-inflammatory activation.[10] The NF-κB signaling pathway is a master regulator of the microglial inflammatory response, driving the production of cytotoxic molecules and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9][11] Flupirtine's demonstrated ability to inhibit the NF-κB pathway in the context of brain injury provides a direct molecular mechanism for its anti-inflammatory effects, indicating it can prevent the transition of microglia into a chronic, pro-inflammatory state.[3][8]

-

Reduction of Oxidative Stress : In models of cerebral ischemia, treatment with flupirtine leads to a reduction in oxidative stress.[3] Activated microglia are a major source of reactive oxygen species (ROS). By inhibiting microglial activation, flupirtine consequently reduces the production of these damaging molecules.

Key Signaling Pathways

Flupirtine's primary effect on ion channels initiates a downstream signaling cascade that confers significant neuroprotection. This pathway is central to its modulatory effects on glial cells.

The core pathway involves the reduction of intracellular Ca²⁺, which prevents the activation of the calcium-dependent protease, calpain.[3][8] Calpain is responsible for the degradation of Signal Transducer and Activator of Transcription 6 (STAT6). By inhibiting calpain, flupirtine restores STAT6 levels. STAT6, in turn, inhibits the pro-inflammatory and pro-apoptotic c-Jun N-terminal kinase (JNK) and NF-κB signaling pathways.[3][8] This cascade ultimately leads to reduced inflammation, stabilized blood-brain-barrier integrity, and decreased cell death.[3]